Compound Description: This compound was synthesized via a simple coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and subjected to docking studies. []
Compound Description: BAY-1797 emerged as a potent and selective P2X4 receptor antagonist with in vivo efficacy in rodent inflammatory pain models. []
Compound Description: This compound, its salts, metabolites, solvates, hydrates, prodrugs, polymorphs, and diastereomers are disclosed as VEGFR kinase inhibitors for cancer treatment. []
Compound Description: The crystal structure of this compound has been determined, revealing an intramolecular hydrogen bond and intermolecular interactions. []
Compound Description: Twelve derivatives of 2-chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide were synthesized and evaluated for their fungicidal activity. []
Compound Description: These compounds are described as ATF4 pathway inhibitors with potential applications in cancer and neurodegenerative diseases. [, ]
Compound Description: This compound, characterized by X-ray diffraction, exhibited some fungicidal activity in preliminary biological tests. []
Compound Description: This copper(II) complex incorporates a chlorophenoxy group within a larger ligand framework. []
Compound Description: The crystal structure of this compound, containing chlorophenoxy and thiophene rings, has been reported. []
Compound Description: MD 240928 is a selective inhibitor of MAO-B and has been shown to protect against MPTP-induced lethality. []
Compound Description: This indole-containing compound, featuring a chlorophenoxy group, was synthesized and characterized using spectroscopic and X-ray diffraction methods. []
Compound Description: These derivatives are identified as ATF4 pathway inhibitors, potentially applicable in treating cancer and neurodegenerative diseases. []
Compound Description: A dissolution test method was established for capsules containing this compound. []
Compound Description: This zinc complex, incorporating chlorophenoxyacetate ligands, was synthesized and characterized by X-ray crystallography. []
Compound Description: These compounds were synthesized and found to exhibit antibacterial and α-chymotrypsin inhibitory activities. []
Compound Description: S-23 is a selective androgen receptor modulator investigated as a potential hormonal male contraceptive in rats. []
Compound Description: This benzothiazinone derivative is a potent MAO-B inhibitor. []
Compound Description: This benzothiazinone derivative is a dual-acting A2AAR/MAO-B inhibitor with potential in Parkinson's disease research. []
Compound Description: AIA is a porphyrinogenic agent studied for its interaction with cytochrome P-450 enzymes. []
Compound Description: This compound, featuring chlorophenoxy and thiophene rings, has been structurally characterized by X-ray crystallography. []
Compound Description: The crystal structure of this compound, containing a chlorophenoxymethyl group and a triazole ring, has been determined. []
Compound Description: The crystal structure of this compound, containing chlorophenoxy and nitrophenyl groups, has been reported. []
Compound Description: A series of these benzimidazole derivatives were synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists for potential antiobesity treatment. []
Compound Description: This compound is a systemic fungicide whose crystal structure has been studied. [, ]
Compound Description: Triadimefon is a well-established systemic fungicide that inhibits ergosterol biosynthesis in fungi. [, , ]
Compound Description: A four-step synthesis of the carbon-14 labeled version of this compound was developed. []
Compound Description: This copper(II) complex incorporates 2-chlorophenoxyacetate ligands and exhibits a polymeric structure. []
Compound Description: This copper(II) complex contains 2-chlorophenoxyacetate ligands and 2-aminopyrimidine, exhibiting a polymeric structure. []
Compound Description: This mixed-metal complex features both calcium and copper ions coordinated by 2-chlorophenoxyacetate ligands and water molecules. []
Compound Description: The crystal structure of this compound, which features a chlorophenoxy group, a triazole ring, and a difluorophenyl ring, has been reported. []
Compound Description: This compound, containing a chlorophenoxy group, a triazole ring, and a difluorophenyl ring, has been structurally characterized by X-ray crystallography. []
Compound Description: This silver(I) complex features a chlorophenoxyacetate ligand and exhibits a polymeric structure. []
Compound Description: This is another silver(I) complex containing a dichlorophenoxyacetate ligand and forming a polymeric structure. []
Compound Description: This silver(I) complex incorporates 2-chlorophenoxyacetate ligands and perchlorate anions, forming a sheet-like polymeric structure. []
Compound Description: This compound and its derivatives, containing a chlorophenoxy group and a pyrrolidine ring, are disclosed as having antidepressant, antihypertensive, and antiarrhythmic activities. []
Compound Description: This spirothiazolidinone derivative exhibits strong antiviral activity against influenza A/H3N2 virus. []
Compound Description: Similar to compound 3c, this spirothiazolidinone derivative also demonstrated strong activity against influenza A/H3N2 virus. []
Compound Description: This spirothiazolidinone derivative exhibited inhibitory activity against human coronavirus 229E. []
Compound Description: This spirothiazolidinone derivative also demonstrated inhibitory activity against human coronavirus 229E, exhibiting a favorable selectivity index. []
Compound Description: The crystal structure of this compound, featuring a chlorophenoxy group and a piperazine ring linked to a pyridazine ring, has been reported. []
Compound Description: This compound, containing a chlorophenoxy group, a methoxyphenyl group, and a nitrophenyl group attached to an azetidinone ring, has been structurally characterized. []
Compound Description: Clofibrate is a hypolipidemic drug that was investigated for its potential DNA damaging effects. []
Compound Description: Nafenopin, another hypolipidemic drug, was included in the study investigating the DNA damaging potential of this class of compounds. []
Compound Description: SaH-42-348, a hypolipidemic agent, was also part of the study evaluating the DNA-damaging potential of these drugs. []
Compound Description: Tibric acid, a hypolipidemic drug, was included in the study investigating the potential DNA-damaging effects of these agents. []
Compound Description: Wy-14,643, a hypolipidemic drug, was also included in the study evaluating the potential for DNA damage caused by these agents. []
Compound Description: BR-931, another hypolipidemic drug, was included in the study assessing the potential DNA-damaging effects of this class of compounds. []
Compound Description: The metabolism of this compound, containing a chlorophenoxy group, was studied in rats. []
Compound Description: This compound, containing two chlorophenoxy groups linked by a methylene bridge, was synthesized and its crystal structure was determined. []
Compound Description: This compound, containing a chlorophenoxy group and a dioxolane ring, is a key intermediate in the synthesis of difenoconazole, a triazole fungicide. []
Compound Description: This nickel(II) complex features a chlorophenoxy group within a hydrazone ligand and an imidazole co-ligand. []
Compound Description: This compound, containing a chloropropoxy group, is an intermediate in the synthesis of 4-aminoquinazoline derivatives with potential anti-tumor activities. []
Compound Description: This compound, featuring a chloropropoxy group and a dimethylformamide group, is another intermediate in the synthesis of the same 4-aminoquinazoline derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.